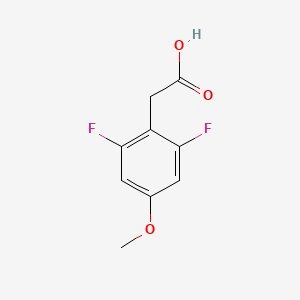

2,6-Difluoro-4-methoxyphenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 2-carboxy-4-methoxyphenylacetic acid, involves a multi-step process including sulfonation, alkali fusion, and methylation reactions. The starting material for this synthesis is 2-carboxyphenylacetic acid. The optimization of reaction conditions was achieved using single-factor and orthogonal design methods, leading to an average overall yield of 70.63% for the three reactions . This information suggests that a similar approach could potentially be applied to synthesize 2,6-difluoro-4-methoxyphenylacetic acid, with appropriate modifications to introduce the fluoro groups at the desired positions on the aromatic ring.

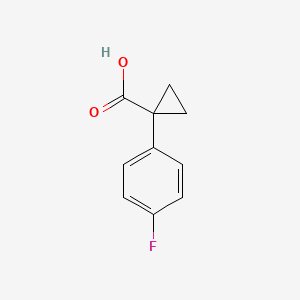

Molecular Structure Analysis

While the molecular structure of 2,6-difluoro-4-methoxyphenylacetic acid is not directly analyzed in the papers, the structure of a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, is synthesized and further reacted to produce various derivatives . The presence of multiple fluoro groups and a methoxy group on the aromatic ring is a common feature, which can affect the electronic properties of the molecule and its reactivity. The molecular structure analysis of such compounds typically involves understanding the electronic distribution and the steric effects of substituents on the aromatic ring.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with different reagents to form various products. For instance, the compound 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester reacts with aniline, o-phenylenediamine, and o-aminophenol, leading to different reaction outcomes . Additionally, thermal cyclization and hydrolysis followed by treatment with SOCl2 are also explored, resulting in the formation of different cyclic compounds. These reactions demonstrate the reactivity of the fluoro-methoxyphenyl moiety under various conditions, which could be relevant when considering the chemical reactions of 2,6-difluoro-4-methoxyphenylacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-4-methoxyphenylacetic acid can be inferred to some extent from the properties of related compounds. The introduction of fluoro and methoxy groups can influence the acidity, solubility, and overall reactivity of the phenylacetic acid derivatives. The presence of these substituents can also affect the compound's boiling point, melting point, and stability. Although the specific properties of 2,6-difluoro-4-methoxyphenylacetic acid are not detailed in the provided papers, the studies on similar compounds suggest that such substituents can significantly alter the compound's behavior in chemical reactions and its physical state under various conditions .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

2,6-Difluoro-4-methoxyphenylacetic acid, though not directly mentioned, relates closely to research focused on derivatives of methoxyphenylacetic acids and their synthetic methodologies. These compounds play a crucial role in various chemical syntheses, highlighting the importance of innovative approaches to their preparation and the exploration of their chemical properties.

Novel Synthetic Approaches : The development of new synthetic routes for methoxyphenylacetic acid derivatives is a key area of research. For instance, a novel synthetic technology was developed for 4-methoxyphenylacetic acid, demonstrating the potential for efficient production methods involving Friedel-Crafts reaction and Wolff-Kishner-Huang reduction, offering a significant yield (Zhu Jin-tao, 2011). Similar methodologies could be adapted or inspire the synthesis of 2,6-difluoro-4-methoxyphenylacetic acid derivatives.

Functionalization and Application in Synthesis : The ability to functionalize methoxyphenylacetic acid derivatives for various applications, such as in the synthesis of pseudopeptides using difluorinated derivatives, underscores the versatility of these compounds (V. Gouge, P. Jubault, J. Quirion, 2004). This reflects the potential utility of 2,6-difluoro-4-methoxyphenylacetic acid in the synthesis of novel organic compounds.

Chemical Stability and Reactivity : The study of the vibrational spectra and structural stability of related compounds, like 3,4-dihydroxy- and 4-hydroxy-3-methoxyphenylacetic acids, provides insights into the fundamental chemical properties that could be relevant for 2,6-difluoro derivatives. These studies aid in understanding the electronic effects of methoxy and fluoro substituents on phenylacetic acids (W. Förner, H. Badawi, 2011).

Decarboxylative Functionalizations : Research on the decarboxylative functionalization of aryloxyacetic acids presents a method for synthesizing fluorinated methoxy arenes, a motif increasingly important in pharmaceuticals and agrochemicals. This highlights the relevance of 2,6-difluoro-4-methoxyphenylacetic acid in the context of introducing fluorine into complex organic molecules (Joe C. T. Leung, G. Sammis, 2015).

Eigenschaften

IUPAC Name |

2-(2,6-difluoro-4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWRAINJKJTUDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409280 |

Source

|

| Record name | 2,6-Difluoro-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886498-98-2 |

Source

|

| Record name | 2,6-Difluoro-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.